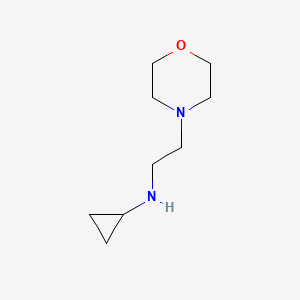
N-(2-morpholin-4-ylethyl)cyclopropanamine
Descripción general
Descripción
N-(2-morpholin-4-ylethyl)cyclopropanamine, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) and is used as an antidepressant drug. It was first synthesized in the 1980s and has since been widely used in clinical practice.
Aplicaciones Científicas De Investigación
N-(2-morpholin-4-ylethyl)cyclopropanamine has been extensively studied for its antidepressant effects. It has been shown to be effective in the treatment of major depressive disorder, dysthymia, and social anxiety disorder. In addition, N-(2-morpholin-4-ylethyl)cyclopropanamine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and chronic pain.
Mecanismo De Acción
N-(2-morpholin-4-ylethyl)cyclopropanamine works by inhibiting the activity of MAO-A, an enzyme that breaks down monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, N-(2-morpholin-4-ylethyl)cyclopropanamine increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression.
Biochemical and Physiological Effects:
N-(2-morpholin-4-ylethyl)cyclopropanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can help alleviate symptoms of depression. In addition, N-(2-morpholin-4-ylethyl)cyclopropanamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-morpholin-4-ylethyl)cyclopropanamine is that it is a reversible inhibitor of MAO-A, which means that it has a lower risk of causing adverse effects compared to irreversible MAO inhibitors. However, one of the limitations of N-(2-morpholin-4-ylethyl)cyclopropanamine is that it has a relatively short half-life, which means that it needs to be taken multiple times a day. In addition, N-(2-morpholin-4-ylethyl)cyclopropanamine may interact with other drugs and should be used with caution in patients with certain medical conditions.
Direcciones Futuras
There are a number of future directions for research on N-(2-morpholin-4-ylethyl)cyclopropanamine. One area of research is the potential use of N-(2-morpholin-4-ylethyl)cyclopropanamine in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of research is the development of more potent and selective MAO inhibitors that have fewer side effects than currently available drugs. Finally, there is also a need for research on the long-term effects of N-(2-morpholin-4-ylethyl)cyclopropanamine and its potential use in combination with other drugs for the treatment of depression and other psychiatric disorders.
Conclusion:
N-(2-morpholin-4-ylethyl)cyclopropanamine is a reversible inhibitor of MAO-A that has been widely used for the treatment of depression and other psychiatric disorders. It has a relatively simple synthesis method and has been extensively studied for its biochemical and physiological effects. While N-(2-morpholin-4-ylethyl)cyclopropanamine has some limitations, it has a number of advantages over other MAO inhibitors and has potential for use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of N-(2-morpholin-4-ylethyl)cyclopropanamine and its role in the treatment of psychiatric and neurological disorders.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(1)10-3-4-11-5-7-12-8-6-11/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPUZUGSYBRTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290510 | |
| Record name | N-Cyclopropyl-4-morpholineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)cyclopropanamine | |
CAS RN |
1019442-93-3 | |
| Record name | N-Cyclopropyl-4-morpholineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019442-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-4-morpholineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)




![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)

![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)
![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)